N-Ethoxy-alpha-methylphenethylamine

Description

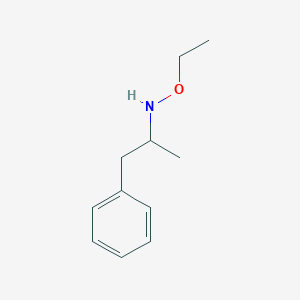

N-Ethoxy-alpha-methylphenethylamine is a synthetic phenethylamine derivative characterized by a 2-phenyl-ethylamine core structure. Its molecular formula is C₁₂H₁₉NO, with an ethoxy group (-OCH₂CH₃) substituted on the nitrogen atom and a methyl group (-CH₃) at the alpha carbon of the ethylamine side chain (Figure 1). This structural configuration places it within the alpha-substituted phenethylamine subclass, as defined by the presence of an alpha-carbon modification . Phenethylamines are widely studied for their pharmacological and structural diversity, particularly in the context of new psychoactive substances (NPS) .

Properties

CAS No. |

1855-42-1 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-ethoxy-1-phenylpropan-2-amine |

InChI |

InChI=1S/C11H17NO/c1-3-13-12-10(2)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 |

InChI Key |

CZQALVUSHZSMPL-UHFFFAOYSA-N |

Canonical SMILES |

CCONC(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation methods for “NIOSH/SH6505000” involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The exact synthetic routes and reaction conditions are typically detailed in specialized chemical synthesis literature and industrial production manuals .

Industrial Production Methods: Industrial production methods for “NIOSH/SH6505000” involve large-scale synthesis processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors, batch reactors, and other industrial-scale equipment to produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: “NIOSH/SH6505000” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .

Common Reagents and Conditions: Common reagents used in the reactions of “NIOSH/SH6505000” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of “NIOSH/SH6505000” depend on the specific reagents and conditions used. These products can vary widely and are typically characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

“NIOSH/SH6505000” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects. In industry, it is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of “NIOSH/SH6505000” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Phenethylamines

Structural Insights :

- N-Substituent Effects : The ethoxy group in this compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or methoxy). This may influence receptor binding kinetics and metabolic stability, as larger substituents often slow hepatic oxidation .

- Alpha-Methylation: The alpha-methyl group impedes enzymatic degradation by monoamine oxidase (MAO), a feature shared with PMMA and other amphetamine derivatives .

Pharmacological and Toxicological Comparisons

While pharmacological data for this compound are absent in the provided evidence, inferences can be drawn from analogs:

- PMMA: Exhibits stimulant and hallucinogenic effects at doses >50 mg, with fatalities linked to serotonin syndrome and hyperthermia . Its para-methoxy group enhances 5-HT₂A receptor binding, a trait absent in the ethoxy-substituted compound.

Table 2: Pharmacological Profiles of Analogs

Analytical Data :

- PMMA hydrochloride has a molecular ion peak at m/z 179.13 (C₁₁H₁₇NO), while MDMEOET shows m/z 237.14 (C₁₃H₁₉NO₃) .

- HPLC retention times for methoxy/ethoxy-substituted phenethylamines typically range from 1.4–1.7 minutes under acidic conditions (e.g., SMD-TFA05), reflecting polarity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.